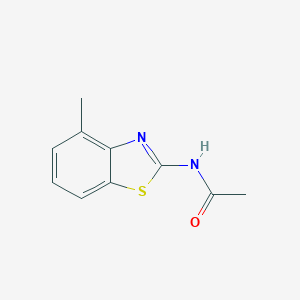

N-(4-metil-1,3-benzotiazol-2-il)acetamida

Descripción general

Descripción

Synthesis Analysis

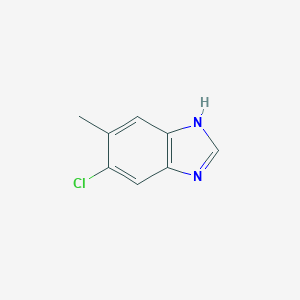

The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)acetamide and related compounds typically involves the reaction of benzothiazoles with acetic acid or related acetamides. Duran and Canbaz (2013) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(benzothiazole-2-yl) acetamide derivative compounds, which are structurally related, by reacting imidazole derivatives with 2-chloro-N-(thiazol-2-yl) acetamide compounds (Duran & Canbaz, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using various spectroscopic methods. For instance, the study by Balijapalli et al. (2017) used 1H NMR, FTIR, and mass spectroscopy to confirm the structure of synthesized hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides (Balijapalli et al., 2017).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including protonation at different sites as evidenced in the study by Duran and Canbaz (2013), which discussed the protonation of nitrogen atoms in the benzothiazole and imidazole rings (Duran & Canbaz, 2013).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding, of N-(benzo[d]thiazol-2-yl) acetamides, are notable. Balijapalli et al. (2017) described how these properties are influenced by the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Chemical Properties Analysis

The chemical properties, particularly the acidity constants (pKa), are significant for understanding the behavior of these compounds in different environments. Duran and Canbaz (2013) determined the pKa values of similar acetamide derivatives via UV spectroscopic studies, providing insight into their chemical behavior (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Aplicaciones Antituberculosas

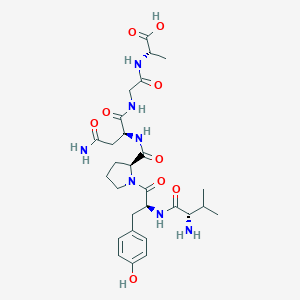

Los compuestos basados en benzotiazol, incluida la N-(4-metil-1,3-benzotiazol-2-il)acetamida, han mostrado un potencial significativo en el tratamiento de la tuberculosis . Estos compuestos han demostrado una mejor potencia inhibitoria contra M. tuberculosis en comparación con los fármacos de referencia estándar . La síntesis de estos derivados de benzotiazol se logró a través de varias vías sintéticas, incluidas el acoplamiento diazo, la condensación de Knoevenagel, la reacción de Biginelli, las técnicas de hibridación molecular, la irradiación de microondas y las reacciones multicomponentes en un solo recipiente .

Aplicaciones Anticancerígenas

Los compuestos de benzotiazol han mostrado potencial como agentes anticancerígenos . Un estudio realizado por el Dr. Malcolm Stevens del Grupo de Investigación sobre el Cáncer del Reino Unido en la Universidad de Nottingham mostró el potencial del benzotiazol (NSC 674495) y compuestos relacionados como agentes anticancerígenos . Phortress (NSC 710305) es el compuesto principal de este trabajo . Este agente ha demostrado actividad contra tumores de mama, independientemente del estado del receptor de estrógeno, y contra células cancerosas de ovario, riñón, pulmón y colon .

Aplicaciones Antimicrobianas

Se han investigado las propiedades antimicrobianas de los derivados de benzotiazol . Estos compuestos han mostrado actividad contra una bacteria grampositiva (Staphylococcus aureus), tres bacterias gramnegativas (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) y cinco hongos (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus y Penicillium citrinum) .

Aplicaciones Antidiabéticas

Los compuestos de benzotiazol han mostrado potencial en el tratamiento de la diabetes

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, also known as acetamide,N-(4-methyl-2-benzothiazolyl)-, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall

Biochemical Pathways

The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the compound’s action is the inhibition of M. tuberculosis growth. By disrupting the biosynthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to the death of the bacteria .

Propiedades

IUPAC Name |

N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-6-4-3-5-8-9(6)12-10(14-8)11-7(2)13/h3-5H,1-2H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWPYVREDAQTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

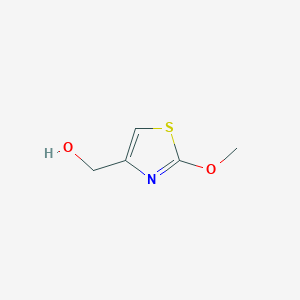

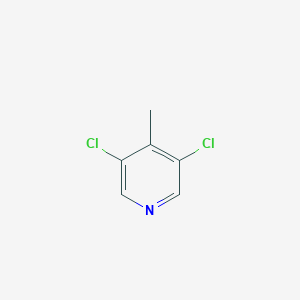

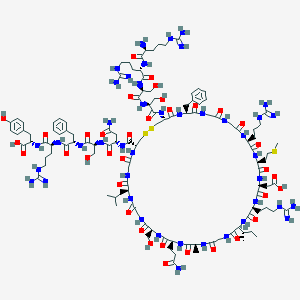

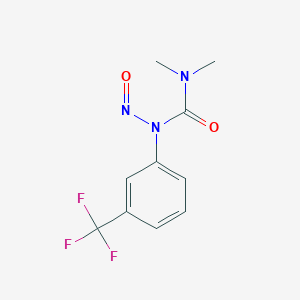

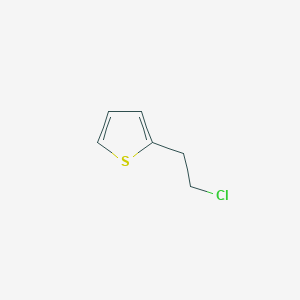

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

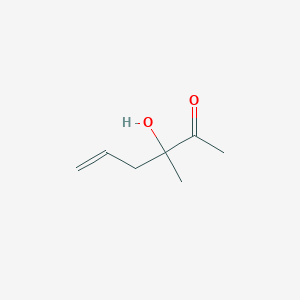

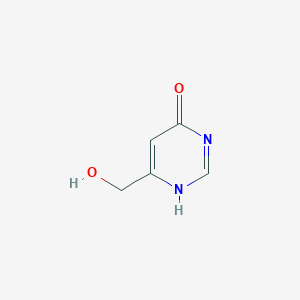

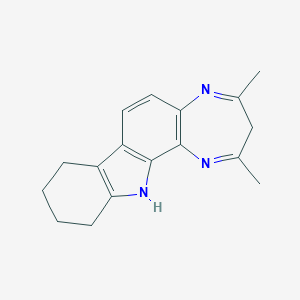

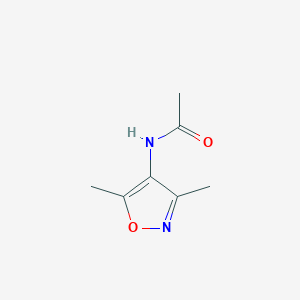

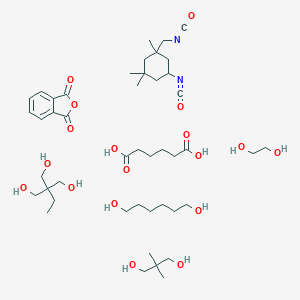

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,8bS)-2-ethoxy-4,8b-dihydro-3aH-indeno[2,1-d]oxazole](/img/structure/B9384.png)